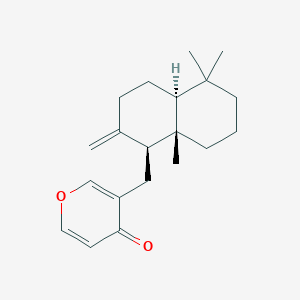
Ottensinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ottensinin, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Neurological Disorders:
Ottensinin has been identified as a potent agonist of KCNQ2 channels, which play a crucial role in regulating neuronal excitability. Its potency is comparable to retigabine, a medication previously approved for epilepsy treatment but withdrawn due to safety concerns. The identification of this compound as a KCNQ2 activator positions it as a promising candidate for developing new anti-epileptic drugs .
2. Anti-Hyperglycemic Effects:
Research has also highlighted this compound's potential in managing diabetes. It was found to exhibit significant anti-hyperglycemic activity alongside another compound called zerumin in studies involving the rhizome of Acanthopanax senticosus. These findings suggest that this compound may contribute to glucose regulation and could be explored further for its therapeutic benefits in diabetic patients .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C20H28O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]pyran-4-one |
InChI |
InChI=1S/C20H28O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-15-13-22-11-8-17(15)21/h8,11,13,16,18H,1,5-7,9-10,12H2,2-4H3/t16-,18-,20+/m0/s1 |
Clave InChI |
RYPAZIHFMJWVQR-XKGZKEIXSA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC3=COC=CC3=O)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC(=C)C2CC3=COC=CC3=O)C)C |
Sinónimos |
ottensinin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















